molecular formula C24H25F3N4O2 B2920710 1-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 2034494-89-6

1-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B2920710
CAS No.: 2034494-89-6
M. Wt: 458.485
InChI Key: AQYPSONKIQDXRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound that features a benzofuran moiety, a piperidine ring, and a trifluoromethyl-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multiple steps, starting with the preparation of the benzofuran and piperidine intermediates. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

    Reduction: The piperidine ring can be reduced to form piperazine derivatives.

    Substitution: The trifluoromethyl group on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Piperazine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

1-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    1-(1-benzofuran-2-yl)piperidine: Lacks the trifluoromethyl-pyridine moiety.

    4-(trifluoromethyl)pyridine: Lacks the benzofuran and piperidine moieties.

    1-benzofuran-2-carboxylic acid: Lacks the piperidine and pyridine moieties.

Uniqueness

1-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the benzofuran and piperidine rings contribute to its binding affinity and specificity for certain biological targets.

Properties

IUPAC Name

1-benzofuran-2-yl-[4-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25F3N4O2/c25-24(26,27)21-6-3-7-22(28-21)30-14-12-29(13-15-30)18-8-10-31(11-9-18)23(32)20-16-17-4-1-2-5-19(17)33-20/h1-7,16,18H,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYPSONKIQDXRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC(=N3)C(F)(F)F)C(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.